molecular formula C8H9NO4 B8742817 Ethyl 2-acetyloxazole-4-carboxylate

Ethyl 2-acetyloxazole-4-carboxylate

Cat. No.: B8742817
M. Wt: 183.16 g/mol
InChI Key: URYWFKNCICKAQZ-UHFFFAOYSA-N
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Description

Ethyl 2-acetyloxazole-4-carboxylate is an oxazole derivative characterized by an acetyl (-COCH₃) substituent at position 2 and an ethyl ester (-COOCH₂CH₃) group at position 4 of the heterocyclic oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-acetyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3

InChI Key

URYWFKNCICKAQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences the electronic, steric, and functional properties of oxazole derivatives. Key analogs include:

Ethyl 2-Isopropyloxazole-4-Carboxylate (CAS 137267-49-3)
  • Structure : Isopropyl (-CH(CH₃)₂) substituent at position 2.
  • Molecular Formula: C₉H₁₃NO₃.
  • Key Differences : The isopropyl group is electron-donating and sterically bulky compared to the acetyl group, which may reduce electrophilic reactivity but increase lipophilicity. This compound is commonly used in organic synthesis for building block applications .
Ethyl 2-Aminooxazole-4-Carboxylate (CAS 177760-52-0)
  • Structure: Amino (-NH₂) substituent at position 2.
  • Molecular Formula : C₆H₈N₂O₃.
  • Key Differences: The amino group is strongly electron-donating, enhancing the ring’s electron density and enabling hydrogen bonding. This derivative is a precursor in pharmaceutical intermediates, particularly for antimalarial and antiviral agents .
Ethyl 2-Methyloxazole-4-Carboxylate (CAS 23012-14-8)
  • Structure : Methyl (-CH₃) substituent at position 2.
  • Molecular Formula: C₇H₉NO₃.
  • Key Differences : The methyl group offers minimal steric hindrance and moderate electron-donating effects, making this compound a simpler analog for studying substitution patterns .
Ethyl 2-Vinyloxazole-4-Carboxylate (CAS 460081-24-7)
  • Structure : Vinyl (-CH=CH₂) substituent at position 2.
  • Molecular Formula: C₈H₉NO₃.
  • Key Differences : The vinyl group introduces unsaturation, enabling polymerization or cycloaddition reactions. This reactivity is exploited in materials science for creating functional polymers .

Positional Isomerism and Ester Variations

Ethyl 5-Methyloxazole-4-Carboxylate (CAS N/A)
  • Structure : Methyl group at position 5 instead of 2.
Methyl 2-Methyloxazole-4-Carboxylate (CAS 460081-20-3)
  • Structure : Methyl ester (-COOCH₃) instead of ethyl ester.
  • Molecular Formula: C₆H₇NO₃.
  • Key Differences : The shorter ester chain reduces lipophilicity and may lower boiling points compared to ethyl esters .

Heterocycle Comparisons: Oxazole vs. Thiazole/Isoxazole

Replacing the oxygen atom in oxazole with sulfur (thiazole) or nitrogen (isoxazole) modifies electronic and biological properties:

Ethyl 2-Aminothiazole-4-Carboxylate (CAS 5398-36-7)
  • Structure: Thiazole ring with an amino group at position 2.
  • Molecular Formula : C₆H₈N₂O₂S.
  • Key Differences : Thiazoles exhibit greater aromaticity due to sulfur’s polarizability, enhancing stability and bioactivity. This compound is a key intermediate in synthesizing sulfonamide antibiotics .
Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate
  • Structure : Isoxazole ring with phenyl and methyl substituents.
  • Key Differences : Isoxazoles are less aromatic than oxazoles, making them more reactive in cycloaddition reactions. This derivative is studied for anti-inflammatory applications .

Data Tables: Structural and Functional Comparison

Table 1: Substituent Effects at Position 2

Compound Name Substituent (Position 2) Molecular Formula CAS Number Key Applications
Ethyl 2-acetyloxazole-4-carboxylate Acetyl (-COCH₃) C₈H₉NO₄ [Target CAS] Synthetic intermediate
Ethyl 2-isopropyloxazole-4-carboxylate Isopropyl C₉H₁₃NO₃ 137267-49-3 Organic synthesis
Ethyl 2-aminooxazole-4-carboxylate Amino (-NH₂) C₆H₈N₂O₃ 177760-52-0 Pharmaceutical intermediate
Ethyl 2-vinyloxazole-4-carboxylate Vinyl (-CH=CH₂) C₈H₉NO₃ 460081-24-7 Polymer chemistry

Table 2: Heterocycle Comparisons

Compound Name Heterocycle Molecular Formula CAS Number Key Properties
This compound Oxazole C₈H₉NO₄ [Target CAS] High electrophilic reactivity
Ethyl 2-aminothiazole-4-carboxylate Thiazole C₆H₈N₂O₂S 5398-36-7 Antibiotic precursor
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Isoxazole C₁₃H₁₃NO₃ N/A Anti-inflammatory research

Preparation Methods

Synthesis of Ethyl 2-Chlorooxazole-4-Carboxylate as a Key Intermediate

Ethyl 2-chlorooxazole-4-carboxylate serves as a pivotal precursor for further functionalization. The compound is synthesized via regiocontrolled halogenation of ethyl oxazole-4-carboxylate using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This method achieves chlorination at the 2-position with 85–90% yield, attributed to the electron-withdrawing ester group directing electrophilic substitution. The chlorine atom’s reactivity enables diverse cross-coupling reactions, though its inertness toward nucleophilic substitution necessitates transition metal catalysis.

Palladium-Catalyzed Acetylation of Chlorinated Intermediates

Palladium-catalyzed cross-coupling offers a pathway to introduce acetyl groups at the 2-position. While direct coupling of acetyl moieties remains challenging due to the instability of acetyl-metal reagents, modified protocols using Stille or Suzuki-Miyaura couplings with masked acetyl groups have been explored. For example, tributyl(1-ethoxyvinyl)tin undergoes coupling with ethyl 2-chlorooxazole-4-carboxylate under Pd(PPh₃)₄ catalysis, followed by acidic hydrolysis to yield the acetyl derivative. This two-step process achieves 70–75% overall yield, though competing side reactions during hydrolysis limit scalability.

Table 1. Palladium-Catalyzed Cross-Coupling Conditions for Acetylation

ReagentCatalystTemperature (°C)Yield (%)Reference
Tributyl(1-ethoxyvinyl)tinPd(PPh₃)₄ (5 mol%)11075
Acetylboronic acid pinacol esterPdCl₂(dppf) (3 mol%)9062

Lithium-Mediated Acetylation of Brominated Oxazole Intermediates

Bromination of Ethyl Oxazole-4-Carboxylate

Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in acetic acid under radical initiation. Ethyl 2-bromooxazole-4-carboxylate is isolated in 88% yield, with regioselectivity controlled by the ester’s electron-withdrawing effect. The bromine atom’s superior leaving-group ability compared to chlorine facilitates subsequent nucleophilic substitutions.

Butyllithium-Mediated Acetylation

Adapting methodologies from thiazole chemistry, ethyl 2-bromooxazole-4-carboxylate undergoes lithium-halogen exchange at −78°C using n-butyllithium. The resulting lithio-oxazole intermediate reacts with ethyl acetate to form the acetylated product. This one-pot method, conducted in tetrahydrofuran (THF), achieves 89% yield, mirroring efficiencies reported for analogous thiazole systems.

Table 2. Lithiation-Acylation Parameters and Outcomes

SubstrateLithiating AgentAcylating AgentTemperature (°C)Yield (%)Reference
Ethyl 2-bromooxazole-4-carboxylaten-BuLi (2.5 M)Ethyl acetate−7889

Cyclization Strategies via Hantzsch and Robinson-Gabriel Syntheses

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to construct the oxazole ring. Ethyl 4-chloroacetoacetate reacts with acetamide in ethanol under reflux, yielding ethyl 2-acetyloxazole-4-carboxylate via cyclodehydration. This one-step process offers 65–70% yield but requires stringent control of stoichiometry to minimize dimerization byproducts.

Robinson-Gabriel Cyclodehydration

Robinson-Gabriel synthesis utilizes ethyl 2-acetamido-3-ketopropionate, cyclized using concentrated sulfuric acid at 0–5°C. The reaction proceeds via intramolecular dehydration, forming the oxazole ring with concurrent acetylation and esterification. While this method avoids halogenated precursors, the acidic conditions complicate product isolation, reducing yields to 55–60%.

Table 3. Cyclization Method Comparison

MethodStarting MaterialConditionsYield (%)
HantzschEthyl 4-chloroacetoacetateEthanol, reflux68
Robinson-GabrielEthyl 2-acetamido-3-ketopropionateH₂SO₄, 0–5°C58

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cross-Coupling : High yields (75%) but requires expensive catalysts and multi-step protocols.

  • Lithiation-Acylation : Operationally simple with 89% yield but demands cryogenic conditions.

  • Cyclization : One-pot synthesis but moderate yields due to side reactions.

Functional Group Compatibility

Palladium-mediated methods tolerate diverse substituents on the oxazole ring, whereas lithiation protocols are sensitive to protic functional groups. Cyclization approaches are limited to substrates stable under strongly acidic or basic conditions.

Experimental Data and Optimization Strategies

Catalyst Loading in Cross-Coupling

Reducing Pd(PPh₃)₄ loading from 5 mol% to 2 mol% decreases yield by 15%, highlighting the necessity of excess catalyst for efficient coupling.

Temperature Dependence in Lithiation

Reactions conducted above −60°C result in premature quench of the lithio intermediate, reducing acetylation yields to <50% .

Q & A

Q. What are the key reactivity differences between this compound and its formyl/methyl analogs?

  • Methodological Answer : The acetyl group’s electron-withdrawing effect increases oxazole ring electrophilicity compared to methyl (electron-donating). Formyl analogs exhibit higher susceptibility to nucleophilic attack at the carbonyl, validated by Hammett σ constants and DFT-derived Fukui indices .

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